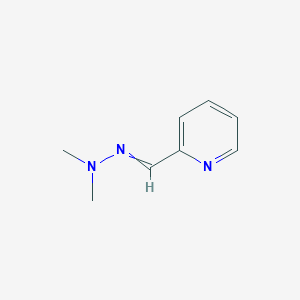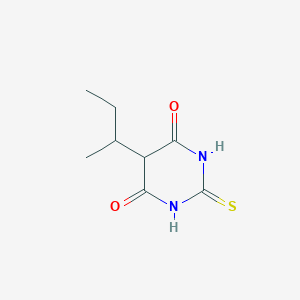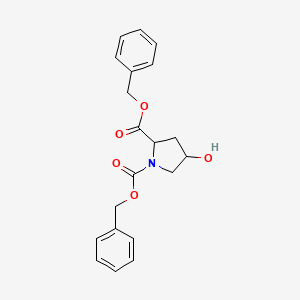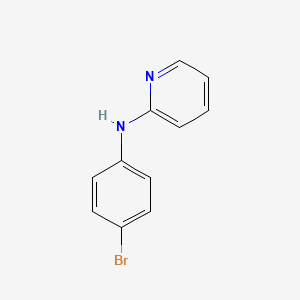![molecular formula C17H18O4 B14001612 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol is a stilbene derivative known for its antioxidative properties. This compound is structurally characterized by the presence of methoxy groups at the 3 and 5 positions of the phenyl ring and a hydroxyl group at the 2 position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with benzylidenetriphenylphosphorane to form the corresponding stilbene.
Methoxylation: The stilbene is then subjected to methoxylation using dimethyl sulfate in the presence of a base to introduce the methoxy groups.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidative properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol involves its antioxidative properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It may also interact with various molecular targets and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: Another stilbene derivative with similar antioxidative properties.
Resveratrol: Known for its presence in grapes and red wine, with significant antioxidative and anticancer properties.
Isoamoenylin: A metabolite of Dendrobium amoenum with similar biological activities.
Uniqueness
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups enhances its antioxidative activity compared to other stilbene derivatives .
Properties
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHTYBCDRGQJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
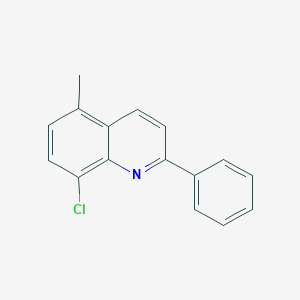
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
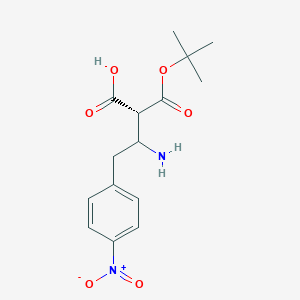

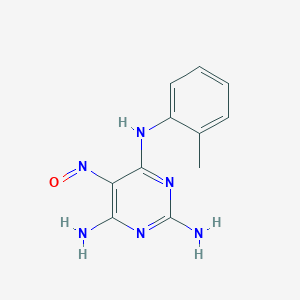
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
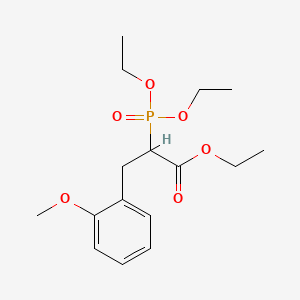
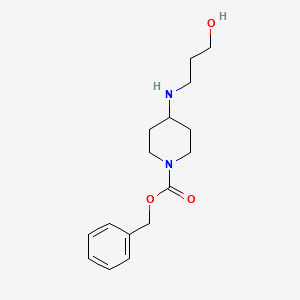
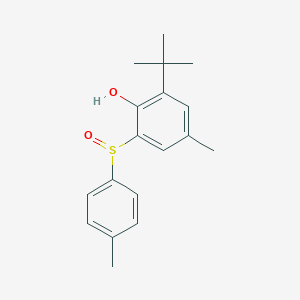
![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
